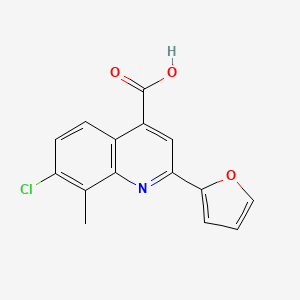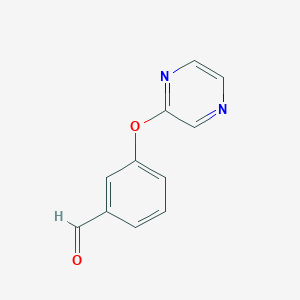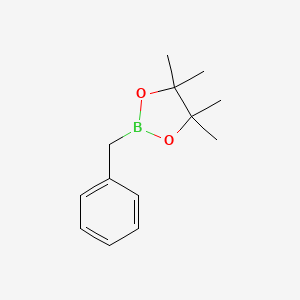![molecular formula C14H10ClN3O3S B1364845 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide CAS No. 144487-31-0](/img/structure/B1364845.png)
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
Vue d'ensemble
Description
“2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide” is a chemical compound with the molecular formula C14H10ClN3O3S . It has been mentioned in the context of anti-cancer activity, specifically as a phosphatidylinositol-3 kinase pathway inhibitor .
Synthesis Analysis
While specific synthesis details for “2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide” were not found, related compounds have been synthesized through various methods. For instance, 4-nitrophenyl carbamate and carbonate synthesis involves adding 4-NPC to the nucleophile in the presence of an excess amine base at room temperature .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide” is complex, with a molecular weight of 214.60 g/mol . The compound includes several functional groups, including a nitro group, a carbamothioyl group, and a chloro group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.60 g/mol. It has a computed XLogP3 value of 2.3, indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors. It also has two rotatable bonds .Applications De Recherche Scientifique
Anticancer Activity
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide and its derivatives have shown significant potential in anticancer research. A study demonstrated enhanced liver microsomal stability, drug likeness, and toxicity towards cancer cells upon modifying the structure of a related compound, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide, by replacing its central thiourea unit with a 1,2,3-triazole (Kommagalla et al., 2014).
Antibacterial and Antifungal Properties
The antibacterial and antifungal properties of various derivatives of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide have been explored. For instance, a related compound, 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, has been synthesized and characterized for its antibacterial activities (Sapari et al., 2014). Additionally, other derivatives have shown effectiveness against bacterial and fungal strains, underlining their potential as antimicrobial agents (Limban et al., 2011).
Environmental Applications
Derivatives of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide have been studied for their potential environmental applications. One study investigated the use of synthesized thiourea compounds to inhibit the growth of Oscillatoria sp., a harmful algal bloom, in Kenyir Lake, Malaysia. This research suggests the potential of these compounds as eco-friendly algae inhibitors (Nor et al., 2015).
Antidiabetic Potential
Research into antidiabetic properties of derivatives of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide has been conducted. A series of synthesized derivatives were evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes, with promising results (Thakal et al., 2020).
Metal Complex Formation
Studies have also focused on the formation of metal complexes with 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide derivatives. These complexes are characterized for their potential applications in fields like catalysis and materials science. For instance, the synthesis and characterization of Ni(II) and Cu(II) complexes of related benzamide derivatives have been reported, which contributes to understanding their chemical behavior and potential applications (Binzet et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-12-4-2-1-3-11(12)13(19)17-14(22)16-9-5-7-10(8-6-9)18(20)21/h1-8H,(H2,16,17,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXRQOJKSOWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397862 | |
| Record name | 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
CAS RN |
144487-31-0 | |
| Record name | 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROBENZOYL)-3-(4-NITROPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
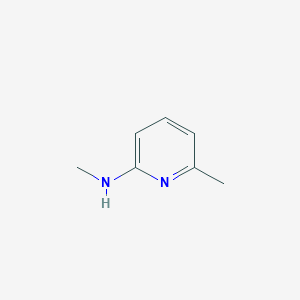
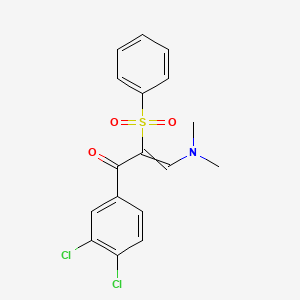
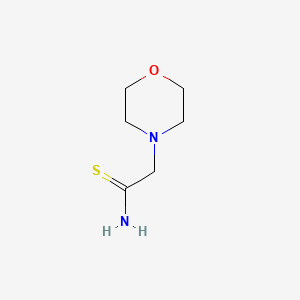


![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)
